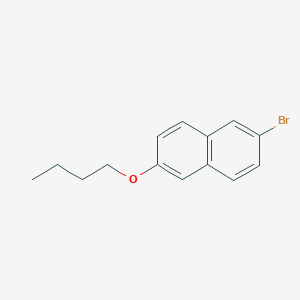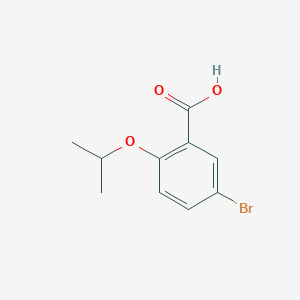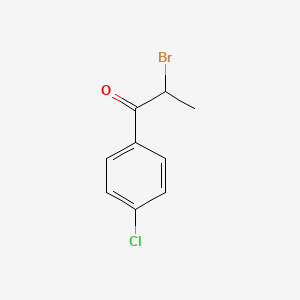
2-Bromo-6-butoxynaphthalene
Vue d'ensemble
Description
2-Bromo-6-butoxynaphthalene is a chemical compound with the molecular formula C14H15BrO . It is used in the synthesis of nabumetone .
Synthesis Analysis
The synthesis of 2-Bromo-6-butoxynaphthalene involves a nucleophilic substitution reaction. A weak nucleophile (2-naphthol) is converted into a strong nucleophile, which then reacts with an alkyl halide to yield an ether, 2-butoxynaphthalene . The reaction conditions involve the use of sodium hydroxide in tetrahydrofuran under heating .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-butoxynaphthalene consists of a naphthalene core substituted with a bromo group at the 2-position and a butoxy group at the 6-position . The molecular weight is 279.18 .Physical And Chemical Properties Analysis
2-Bromo-6-butoxynaphthalene is a white to yellow powder or crystals . It has a melting point of 54.0-55.3 °C and a boiling point of 364.7±15.0 °C . The density is 1.309g/cm3 .Applications De Recherche Scientifique
- Summary of the Application : The Williamson Ether Synthesis is a method used to prepare ethers from alkyl halides and alcohols in the presence of a base. In this case, 2-Bromo-6-butoxynaphthalene can be used as the alkyl halide .
- Methods of Application or Experimental Procedures : The reaction involves the deprotonation of 2-naphthol with sodium hydroxide to form a naphthoxide ion. The electrophile, 1-bromobutane, is then added to the solution, and the SN2 reaction takes place to form 2-butoxynaphthalene .
- Results or Outcomes : The product, 2-butoxynaphthalene, is commonly used in the food industry as a flavoring agent due to its fruity taste similar to raspberry or strawberry .
- Summary of the Application : The SN2 reaction is a fundamental concept in introductory organic chemistry courses. In this case, 2-Bromo-6-butoxynaphthalene can be used in an updated methodology utilizing an alkyl tosylate, rather than a halide, as the electrophile .
- Methods of Application or Experimental Procedures : The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .
- Results or Outcomes : The product of this reaction gives students experience with a commonly encountered leaving group, is easily visualized on TLC, and has an improved safety profile .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-6-butoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO/c1-2-3-8-16-14-7-5-11-9-13(15)6-4-12(11)10-14/h4-7,9-10H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQQRPRDWMYCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396566 | |
| Record name | 2-bromo-6-butoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-butoxynaphthalene | |
CAS RN |
66217-20-7 | |
| Record name | 2-bromo-6-butoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)







